4-Ethoxypyridine
Overview
Description
4-Ethoxypyridine is an organic compound with the molecular formula C₇H₉NO. It is a derivative of pyridine, where an ethoxy group is substituted at the fourth position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxypyridine can be synthesized through several methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (−78 °C). The reaction mixture is then heated to 75 °C to produce 3,4-pyridynes, which are further functionalized to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar regioselective lithiation and functionalization techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridines with different functional groups
Scientific Research Applications
4-Ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethoxypyridine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The ethoxy group plays a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
4-Methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxypyridine: Contains a hydroxyl group at the fourth position.
4-Chloropyridine: Substituted with a chlorine atom at the fourth position
Uniqueness: 4-Ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the ethoxy group is required .
Properties
IUPAC Name |
4-ethoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUIJUPUWSDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187026 | |
Record name | 4-Ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-46-1 | |
Record name | 4-Ethoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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